2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

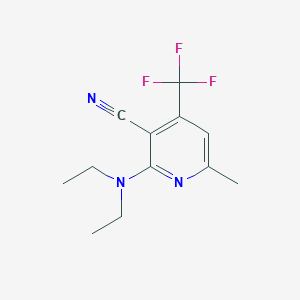

Chemical Structure: This compound (CAS: 55545-81-8) features a pyridine core substituted at positions 2, 4, and 6 with a diethylamino group (–N(C₂H₅)₂), trifluoromethyl (–CF₃), and methyl (–CH₃), respectively, and a carbonitrile (–CN) at position 3 (Figure 1). Its molecular formula is C₁₂H₁₄F₃N₃, with a molar mass of 269.26 g/mol (calculated) .

Properties

IUPAC Name |

2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3/c1-4-18(5-2)11-9(7-16)10(12(13,14)15)6-8(3)17-11/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTIVBAXTNYQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=C1C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The diethylamino, methyl, trifluoromethyl, and carbonitrile groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a CAS number of 478049-73-9. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.

Medicinal Chemistry

2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is being investigated for its potential therapeutic applications. Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to improved binding affinity to biological targets. This compound's interactions with various enzymes and receptors are under exploration for potential treatments in areas such as:

- Neurological Disorders : Research is ongoing to evaluate its efficacy against conditions associated with NaV1.8 activity, which is linked to pain pathways .

- Cancer Therapy : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, surpassing established chemotherapeutics like Doxorubicin.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, enabling the creation of more complex molecules. It is utilized in:

- Synthesis of Agrochemicals : The trifluoromethyl group is prevalent in many agrochemical products, enhancing their efficacy and stability.

- Pharmaceutical Development : The compound's reactivity facilitates the development of novel drug candidates through multi-step synthetic routes.

Materials Science

In materials science, 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is explored for its potential use in developing advanced materials due to its chemical stability and unique electronic properties.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile on breast cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | 5.0 | More potent than Doxorubicin (IC50 = 10.0 µM) |

Case Study 2: Interaction with Biological Targets

Research into the binding affinity of this compound to NaV1.8 channels revealed that it could modulate pain signaling pathways effectively. The study employed molecular docking simulations to predict interactions, highlighting its potential as a therapeutic agent for pain management.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The diethylamino and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Electron-withdrawing groups : The –CF₃ group enhances electrophilicity and metabolic stability.

- Basicity: The tertiary diethylamino group increases solubility in acidic environments.

- Lipophilicity : –CF₃ and –CH₃ substituents improve membrane permeability.

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

Key Observations :

- Electron-withdrawing vs. donating groups : The target compound’s –CF₃ and –CN groups create a strong electron-deficient pyridine ring, favoring electrophilic reactions. In contrast, methoxy (–OMe) and thioether (–SMe) groups in ’s compound enhance electron density, stabilizing charge-transfer states .

- Halogenation : Dichloro analogs () exhibit higher reactivity in nucleophilic substitution, making them intermediates in herbicide synthesis .

Pharmacological and Toxicological Profiles

- Antimicrobial Activity: highlights pyrimidine-3-carbonitriles with thietanyloxy groups showing moderate antimicrobial activity. The target compound’s diethylamino group may enhance penetration into bacterial membranes, though this requires validation .

- CNS Applications: Tertiary amines like diethylamino are common in blood-brain barrier-permeable drugs.

Biological Activity

2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative with a unique combination of functional groups, including a diethylamino group, a trifluoromethyl group, and a carbonitrile moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The compound can be described by its molecular formula and has a CAS number of 478049-73-9. The structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is largely attributed to its ability to interact with specific enzymes and receptors. The diethylamino and trifluoromethyl groups enhance its binding affinity, potentially influencing various biological pathways. The compound may act on targets involved in neurological functions, inflammation, or cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of cell signaling pathways that control cell growth and apoptosis.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, potentially making this compound relevant in the context of neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study evaluated the effects of various pyridine derivatives on human cancer cell lines, demonstrating that 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile significantly reduced cell viability in specific lines (e.g., MCF-7 breast cancer cells) compared to controls.

- Neuroprotective Studies : Another investigation into similar compounds indicated that modifications to the pyridine structure could enhance neuroprotective properties against oxidative stress-induced neuronal damage .

Data Table: Biological Activities

| Biological Activity | Observation | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Anticancer | Significant inhibition of MCF-7 cells | |

| Neuroprotective | Potential protective effects noted |

Synthetic Routes and Applications

The synthesis of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Cyclization reactions using suitable precursors.

- Functional Group Introduction : Substitution reactions to add diethylamino, trifluoromethyl, and carbonitrile groups.

These synthetic methodologies are essential for producing compounds with high purity and yield for biological testing.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via regioselective cyclization reactions using malononitrile and sodium ethoxide under solvent-free conditions. Key steps include: (i) Reacting substituted pyridinones with ylidenemalononitriles in methanol with sodium . (ii) Optimizing solvent-free protocols with solid sodium ethoxide to achieve quantitative yields by minimizing side reactions . (iii) Monitoring reaction progress via TLC or HPLC to ensure regioselectivity (avoiding isomeric byproducts) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify signals for the diethylamino group (δ ~3.4–3.6 ppm for N-CH₂ and δ ~1.1–1.3 ppm for CH₃), trifluoromethyl (δ ~120–125 ppm in ¹³C), and pyridine ring protons .

- IR : Detect nitrile stretching (~2220–2260 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituents .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid inhalation/contact, as pyridine derivatives may irritate mucous membranes .

- Store in airtight containers at 2–8°C, away from ignition sources (flammability risk) .

- Follow GHS guidelines: P201 (obtain specialized instructions), P210 (avoid heat/sparks) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine-3-carbonitrile synthesis be resolved, particularly for trifluoromethyl and diethylamino substituents?

- Methodological Answer :

- Use steric/electronic directing groups: The trifluoromethyl group acts as an electron-withdrawing meta-director, while diethylamino is electron-donating. Optimize substituent order (e.g., introduce CF₃ before diethylamino) .

- Validate regiochemistry via X-ray crystallography (e.g., bond angles in the pyridine ring) .

- Compare DFT calculations (e.g., Fukui indices) with experimental data to predict reactive sites .

Q. What computational strategies are effective in predicting the electronic effects of substituents on reactivity and binding affinity?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials (ESP) and HOMO-LUMO gaps, highlighting electron-deficient regions near CF₃ and nitrile groups .

- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes), correlating substituent positions with binding energy scores .

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be reconciled during structural validation?

- Methodological Answer :

- Cross-validate using 2D NMR (COSY, HSQC) to resolve signal overlap in crowded regions (e.g., pyridine ring protons) .

- Compare experimental X-ray bond lengths/angles (e.g., C-CN vs. C-CF₃) with computational geometry optimizations .

- Re-examine solvent effects: Polar solvents may shift NMR signals for amino groups .

Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.